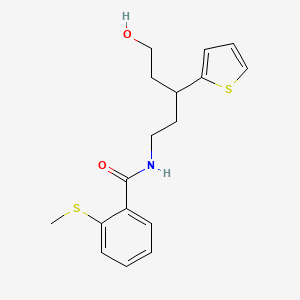

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(methylthio)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C17H21NO2S2 and its molecular weight is 335.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(methylthio)benzamide is part of a broader class of compounds that have been synthesized and evaluated for their biological activities. For example, a novel series of derivatives, including thiophene substituted compounds, were designed, synthesized, and evaluated for their ability to inhibit histone deacetylases (HDACs). These compounds have shown inhibitory activity against enzymes with low IC50 values, and among them, thiophene substituted derivatives exhibited significant antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines, potently inducing cell-cycle arrest at the G2 phase (Jiao et al., 2009).

Chemoselective Synthesis

The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been described, showcasing a methodology to produce N-(2-hydroxyphenyl)benzamides, which are compounds of biological interest. This chemoselective approach highlights the versatile use of these compounds in synthetic chemistry, providing a pathway to synthesize biologically active molecules (Singh et al., 2017).

Antioxidant Activity

Benzothiazole derivatives, including those with thiourea groups, have been designed and synthesized, demonstrating the ability to inactivate reactive chemical species through their antioxidant activity. Specifically, these compounds have shown promising results in scavenging free radicals, highlighting their potential in combating oxidative stress related to various diseases (Cabrera-Pérez et al., 2016).

Antifungal Potential

The synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives has been explored as potential antifungal agents. These compounds were prepared by reacting 5-(bromoacetyl) salicylamide with various thioureas and thioalkylamides, showcasing their potential in addressing fungal infections (Narayana et al., 2004).

Antimicrobial Activity

A study on acylthioureas, including N-(aryl-carbamothioyl)benzamides, investigated their interaction with bacterial cells, revealing significant antimicrobial activity especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. These results demonstrate the potential of these compounds for further development into novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S2/c1-21-16-6-3-2-5-14(16)17(20)18-10-8-13(9-11-19)15-7-4-12-22-15/h2-7,12-13,19H,8-11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEOACQWIBPSQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCCC(CCO)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-2,5-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2583788.png)

![5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methylbenzyl)furan-2-carboxamide](/img/structure/B2583791.png)

![Tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate](/img/structure/B2583792.png)

![3-Azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2583798.png)

![N-(2,5-dimethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2583799.png)

![Ethyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2583802.png)

![3-(4-ethoxybenzoyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2583803.png)

![(1R,2R,4S,5R,6R)-3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride](/img/structure/B2583805.png)

![2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone](/img/structure/B2583806.png)

![2-bromo-3-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2583807.png)